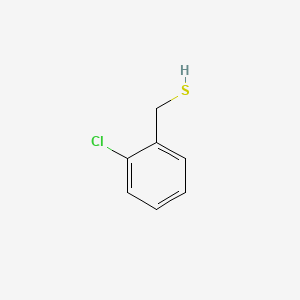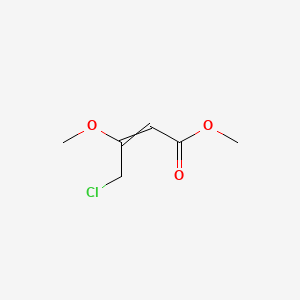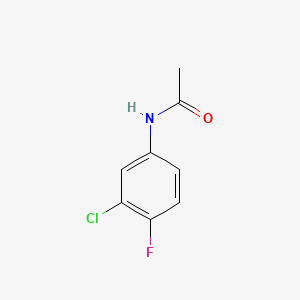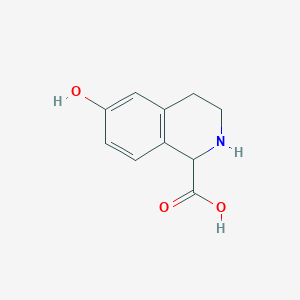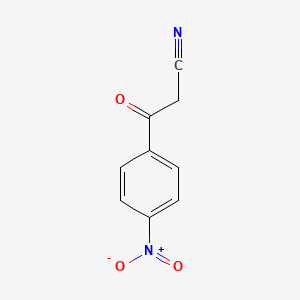
Thulium sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thulium sulfate: is a chemical compound composed of thulium and sulfate ions. Thulium is a rare earth element with the symbol Tm and atomic number 69. It belongs to the lanthanide series and is known for its bright, silvery-gray appearance. This compound is typically found in the form of a yellow solid and is used in various scientific and industrial applications due to its unique properties .
Mechanism of Action
Target of Action
Thulium sulfate, a compound of thulium, primarily targets the sulfur metabolism in organisms . .
Mode of Action
It is known that thulium, like other lanthanides, can interact with biological systems, potentially influencing enzymatic activities and altering biochemical processes .
Biochemical Pathways
This compound may influence the sulfur metabolism, which plays a crucial role in the biosynthesis of essential biomolecules . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other ions in the environment could potentially affect the solubility and reactivity of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thulium sulfate can be synthesized by reacting thulium oxide with sulfuric acid. The reaction is as follows:
Tm2O3+3H2SO4→Tm2(SO4)3+3H2O
This reaction involves dissolving thulium oxide in concentrated sulfuric acid, followed by heating to facilitate the reaction and obtain this compound .
Industrial Production Methods: Thulium is primarily extracted from minerals such as monazite and xenotime through ion exchange and solvent extraction techniques. These methods allow for the separation and purification of thulium from other rare earth elements, making it possible to produce this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: Thulium sulfate undergoes various chemical reactions, including:
Oxidation: Thulium can react with oxygen to form thulium oxide.
Reduction: this compound can be reduced to thulium metal using reducing agents such as calcium.
Substitution: this compound can participate in substitution reactions with other sulfate compounds.
Common Reagents and Conditions:
Oxidation: Requires oxygen or an oxidizing agent.
Reduction: Requires a reducing agent such as calcium.
Substitution: Involves other sulfate compounds and appropriate reaction conditions.
Major Products Formed:
Oxidation: Thulium oxide.
Reduction: Thulium metal.
Substitution: Various thulium-containing compounds.
Scientific Research Applications
Chemistry: Thulium sulfate is used as a catalyst in organic synthesis reactions. Its unique properties make it valuable in facilitating various chemical transformations .
Biology and Medicine: Thulium-doped fiber lasers, which utilize this compound, are employed in medical applications such as urinary lithotripsy. These lasers are effective in breaking down urinary stones and have advantages over other laser types in terms of efficiency and safety .
Industry: this compound is used in the production of portable X-ray devices and solid-state lasers. Its ability to emit blue light upon excitation makes it useful in low radiation detection applications .
Comparison with Similar Compounds
- Erbium sulfate
- Ytterbium sulfate
- Holmium sulfate
Comparison: Thulium sulfate is unique among these compounds due to its specific emission wavelengths and lower level of radioactivity. While erbium and ytterbium are also used in laser applications, thulium’s properties make it particularly suitable for certain medical procedures and low radiation detection .
This compound’s distinct characteristics and versatile applications make it a valuable compound in various scientific and industrial fields. Its ability to facilitate chemical reactions, emit coherent light, and participate in advanced technologies highlights its significance among rare earth compounds.
Properties
CAS No. |
20731-62-8 |
|---|---|
Molecular Formula |
H2O4STm |
Molecular Weight |
267.02 g/mol |
IUPAC Name |
sulfuric acid;thulium |
InChI |
InChI=1S/H2O4S.Tm/c1-5(2,3)4;/h(H2,1,2,3,4); |
InChI Key |
HYMLEABUQHNUGC-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Tm+3].[Tm+3] |
Canonical SMILES |
OS(=O)(=O)O.[Tm] |
| 20731-62-8 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



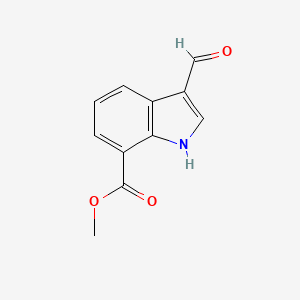
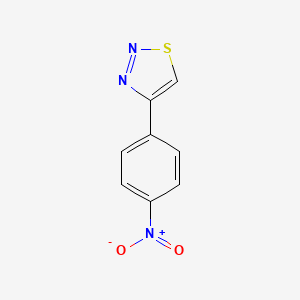
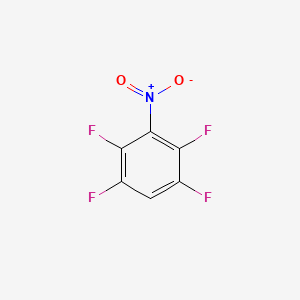
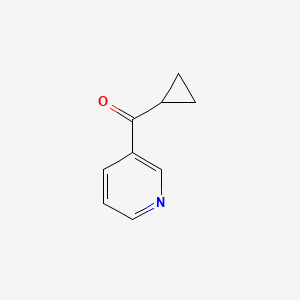
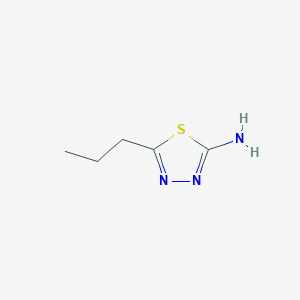
![4-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1580422.png)
